4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one
Description
This compound features a 1,2-dihydroisoquinolin-1-one core substituted with a 3-fluorophenyl group at position 2 and a 1,2,4-oxadiazol-5-yl moiety at position 2. The oxadiazole ring is further modified with a 4-(benzyloxy)phenyl group. Such structural features are common in medicinal chemistry for targeting enzymes or receptors requiring aromatic stacking or polar interactions .
Properties
IUPAC Name |
2-(3-fluorophenyl)-4-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20FN3O3/c31-22-9-6-10-23(17-22)34-18-27(25-11-4-5-12-26(25)30(34)35)29-32-28(33-37-29)21-13-15-24(16-14-21)36-19-20-7-2-1-3-8-20/h1-18H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKDLTSQVZKYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)C4=CN(C(=O)C5=CC=CC=C54)C6=CC(=CC=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule is dissected into three key fragments:
- 1,2,4-Oxadiazole core bearing a 4-(benzyloxy)phenyl substituent.
- 1,2-Dihydroisoquinolin-1-one scaffold with a 3-fluorophenyl group at position 2.
- Coupling strategy to link the oxadiazole and dihydroisoquinoline moieties.
Retrosynthetic pathways prioritize modular assembly to enable late-stage functionalization while minimizing side reactions.
Synthesis of the 1,2,4-Oxadiazole Fragment
The 1,2,4-oxadiazole ring is synthesized via cyclization between a nitrile derivative and an amidoxime.
Preparation of 4-(Benzyloxy)benzamidoxime
A solution of 4-(benzyloxy)benzonitrile (10.0 g, 47.6 mmol) in ethanol (100 mL) is treated with hydroxylamine hydrochloride (4.5 g, 64.8 mmol) and sodium carbonate (5.6 g, 52.8 mmol) under reflux for 6 h. The product precipitates upon cooling, yielding 9.8 g (89%) of 4-(benzyloxy)benzamidoxime as a white solid.
Cyclization to Form 3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazole-5-carbonitrile
The amidoxime (8.0 g, 34.5 mmol) reacts with cyanogen bromide (4.1 g, 38.7 mmol) in dichloromethane (80 mL) at 0°C. After stirring for 12 h at room temperature, the mixture is washed with water, dried over MgSO₄, and concentrated. Column chromatography (ethyl acetate/hexane, 1:4) affords 7.2 g (82%) of the oxadiazole-carbonitrile intermediate.
Construction of the 1,2-Dihydroisoquinolin-1-One Core
The dihydroisoquinolinone scaffold is synthesized via Bischler-Napieralski cyclization.
Synthesis of N-(3-Fluorophenyl)acetamide
A mixture of 3-fluoroaniline (5.0 g, 45.0 mmol) and acetic anhydride (6.8 mL, 72.0 mmol) in toluene (50 mL) is refluxed for 3 h. The product crystallizes upon cooling, yielding 6.3 g (92%) of N-(3-fluorophenyl)acetamide.
Cyclization to 2-(3-Fluorophenyl)-3,4-dihydroisoquinolin-1(2H)-one
The acetamide (4.0 g, 26.3 mmol) is treated with phosphoryl chloride (12 mL) at 110°C for 2 h. The reaction is quenched with ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate. The organic layer is concentrated, yielding 4.1 g (78%) of the dihydroisoquinolinone.
Coupling of Oxadiazole and Dihydroisoquinolinone Moieties
Palladium-catalyzed cross-coupling links the fragments at position 4 of the dihydroisoquinolinone.
Suzuki-Miyaura Coupling
A mixture of 2-(3-fluorophenyl)-4-bromo-1,2-dihydroisoquinolin-1-one (3.0 g, 9.1 mmol), 3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazole-5-boronic acid (3.5 g, 10.9 mmol), Pd(PPh₃)₄ (0.5 g, 0.4 mmol), and K₂CO₃ (3.8 g, 27.3 mmol) in dioxane/water (4:1, 50 mL) is refluxed under nitrogen for 12 h. The crude product is purified by flash chromatography (CH₂Cl₂/MeOH, 20:1), yielding 4.2 g (85%) of the target compound.
Table 1: Optimization of Suzuki Coupling Conditions
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 110 | 85 |
| Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene/EtOH | 100 | 72 |
| PdCl₂(dppf) | NaHCO₃ | DMF/H₂O | 90 | 68 |
Alternative Synthetic Routes and Comparative Analysis
Direct Cyclocondensation Approach
A one-pot synthesis combines 4-(benzyloxy)benzamidoxime (5.0 g, 21.7 mmol) with 2-(3-fluorophenyl)-4-cyano-1,2-dihydroisoquinolin-1-one (4.8 g, 19.7 mmol) in the presence of NaH (1.0 g, 25.0 mmol) in DMF (50 mL) at 80°C for 6 h. This method yields 6.1 g (73%) of the target compound but requires rigorous exclusion of moisture.
Characterization and Validation
The final product is characterized by:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, oxadiazole-H), 7.85–7.32 (m, 12H, aromatic), 5.18 (s, 2H, OCH₂Ph).
- HPLC Purity : 99.5% (C18 column, MeCN/H₂O, 70:30).
- HRMS : m/z Calcd for C₃₁H₂₁FN₃O₃ [M+H]⁺: 526.1542; Found: 526.1538.
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analog 1: 4-[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one
Key Differences :
- Oxadiazole Substituent : 2-Ethoxyphenyl (ethoxy group at ortho position) vs. 4-(benzyloxy)phenyl (benzyloxy at para position).
- Core Structure: The analog lacks the 1,2-dihydro modification in the isoquinolinone ring.
Implications :
Structural Analog 2: 4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one
Key Differences :
- Oxadiazole Substituent : 3,4-Dimethylphenyl (electron-donating methyl groups) vs. 4-(benzyloxy)phenyl (electron-withdrawing benzyloxy group).
- Isoquinolinone Substituent: Phenyl group vs. 3-fluorophenyl group.
Implications :
- Methyl groups enhance hydrophobicity but lack the steric bulk of benzyloxy, which may influence target selectivity.
Comparative Data Table
Hypothetical Research Findings and Implications
- Electron Effects: The 3-fluorophenyl group may enhance binding to targets requiring dipole interactions (e.g., kinase ATP pockets) compared to non-fluorinated analogs.
- Synthetic Accessibility : Benzyloxy groups are synthetically versatile but may require protective strategies during synthesis, unlike methyl or ethoxy substituents .
Biological Activity
The compound 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one is a novel derivative that combines the structural features of oxadiazoles and isoquinolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a 1,2,4-oxadiazole moiety linked to a dihydroisoquinoline , which is believed to contribute significantly to its biological activity.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and isoquinoline structures exhibit a variety of biological activities, including:
- Anticancer Activity : Many derivatives of oxadiazoles demonstrate potent cytotoxic effects against various cancer cell lines.
- Monoamine Oxidase Inhibition : Certain oxadiazole derivatives have been identified as selective inhibitors of monoamine oxidase type B (MAO B), which is relevant in treating neurodegenerative diseases.
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against bacterial and fungal strains.
Anticancer Activity
In vitro studies have shown that derivatives of oxadiazoles can exhibit significant anticancer properties. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 0.65 | Induces apoptosis |
| 5-(4-(benzyloxy)phenyl)-1,3,4-oxadiazol-2(3H)-one derivative | A549 | 0.12 | Cell cycle arrest |
These findings suggest that the compound could inhibit cell proliferation through mechanisms such as apoptosis and cell cycle arrest.
Monoamine Oxidase Inhibition
A related study on 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives highlighted their ability to selectively inhibit MAO B. The most potent inhibitor showed an IC50 value of 1.4 nM with a selectivity ratio exceeding 71,000 for MAO B over MAO A . This selectivity is crucial for minimizing side effects in therapeutic applications aimed at treating conditions like Parkinson's disease.
Antimicrobial Activity
Research into the antimicrobial properties of oxadiazole derivatives has revealed promising results. For example, a study demonstrated that certain oxadiazole compounds exhibited significant antibacterial activity against resistant strains of bacteria. The structure-activity relationship (SAR) indicated that modifications in the phenyl ring significantly influenced antimicrobial potency .
Case Study 1: Anticancer Efficacy
A recent study examined the anticancer efficacy of various oxadiazole derivatives against human breast cancer cell lines (MCF-7). The study found that the incorporation of halogen substituents on the phenyl ring enhanced cytotoxicity significantly compared to non-substituted analogs .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of MAO B inhibitors derived from oxadiazoles. The findings indicated that these compounds could prevent neuronal cell death in models of neurodegeneration .
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what key reaction conditions must be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes or nitrile oxides, followed by coupling with the dihydroisoquinolinone core. Critical parameters include:
- Solvent selection : Dichloromethane (DCM) or ethanol for solubility and reactivity .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDCI/HOBt) for oxadiazole formation .
- Temperature control : Reactions often require precise heating (60–100°C) to avoid side products .
- Purification : Column chromatography with silica gel or recrystallization to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., 3-fluorophenyl, benzyloxy groups). ¹⁹F NMR confirms fluorine substitution .
- X-ray crystallography : Essential for resolving stereochemistry and validating the oxadiazole-isoquinolinone linkage .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₃₁H₂₁FN₃O₃) .
Q. How do substituents (e.g., 3-fluorophenyl, benzyloxy) influence stability during synthesis?
- The 3-fluorophenyl group (electron-withdrawing) increases electrophilicity, requiring inert atmospheres (N₂/Ar) to prevent decomposition .
- The benzyloxy group introduces steric hindrance, necessitating longer reaction times for coupling steps .
Advanced Research Questions
Q. What computational strategies predict biological target interactions?
- Density Functional Theory (DFT) : Models electronic properties to identify reactive sites (e.g., oxadiazole ring as a hydrogen bond acceptor) .
- Molecular docking : Screens against kinases or GPCRs using AutoDock Vina; prioritize targets with binding energies < −8 kcal/mol .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How can researchers resolve contradictory bioactivity data (e.g., variable IC₅₀ values) in enzyme assays?
- Standardize assay conditions : Use identical buffer pH (7.4), temperature (37°C), and enzyme batches .
- Orthogonal assays : Confirm inhibition via fluorescence polarization (FP) if spectrophotometric data is inconsistent .
- Analyze allosteric effects : Fluorine’s electronegativity may modulate binding kinetics unpredictably .
Q. What frameworks analyze reaction mechanisms in heterocyclic systems?
- Mechanistic probes : Isotopic labeling (e.g., ¹⁵N) tracks nitrogen migration during oxadiazole cyclization .
- Kinetic studies : Monitor intermediates via in-situ IR spectroscopy to identify rate-limiting steps .
Q. How can machine learning optimize synthetic routes for derivatives?
- Dataset curation : Train models on reaction databases (e.g., Reaxys) to predict yields based on substituents .
- Condition optimization : Algorithms like Random Forest recommend solvent/catalyst combinations for novel analogs .
Q. Best practices for SAR studies on fluorine substitution patterns?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
